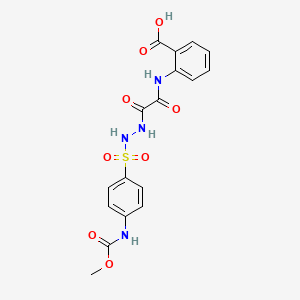![molecular formula C4H7N7 B14469270 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine CAS No. 65734-10-3](/img/structure/B14469270.png)
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused triazole and pyrimidine ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions vary depending on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Wirkmechanismus
The mechanism of action of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of certain kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including kinase inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer properties, this compound shares structural similarities but differs in its specific biological targets.
The uniqueness of this compound lies in its specific binding affinities and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
65734-10-3 |
|---|---|
Molekularformel |
C4H7N7 |
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
3H-triazolo[4,5-d]pyrimidine-1,2-diamine |
InChI |
InChI=1S/C4H7N7/c5-10-3-1-7-2-8-4(3)9-11(10)6/h1-2H,5-6H2,(H,7,8,9) |
InChI-Schlüssel |
KTDLUMZKPCNWHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)NN(N2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)








![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
